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Compound of Interest

Compound Name: 4-(3-lodobenzyl)morpholine

cat. No.: B1611821

An In-depth Technical Guide to 4-(3-lodobenzyl)morpholine: Properties, Synthesis, and
Applications

Introduction

4-(3-lodobenzyl)morpholine is an organic heterocyclic compound featuring a morpholine ring
N-substituted with a 3-iodobenzyl group.[1] With the CAS Number 731812-03-6, this molecule
serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] The
structure uniquely combines the pharmacologically significant morpholine scaffold with a
reactive iodinated aromatic ring. The morpholine moiety is a privileged structure in drug
discovery, often incorporated to enhance pharmacokinetic properties such as aqueous
solubility, metabolic stability, and overall bioavailability.[3][4][5] Simultaneously, the iodine atom
on the phenyl ring provides a versatile handle for a wide array of synthetic transformations,
most notably transition metal-catalyzed cross-coupling reactions. This dual functionality makes
4-(3-lodobenzyl)morpholine a valuable intermediate for constructing complex molecular
architectures with potential therapeutic applications.[6]

Physicochemical and Spectroscopic Properties

The core chemical and physical properties of 4-(3-lodobenzyl)morpholine are summarized
below. These data are critical for its handling, reaction setup, and analytical characterization.

Core Properties Table
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Property Value Source
IUPAC Name e [1]
lodophenyl)methyllmorpholine

CAS Number 731812-03-6 [11[21[7]
Molecular Formula C11H14INO [11[7118]
Molecular Weight 303.14 g/mol [718]
Exact Mass 303.01201 Da [71[8]
Melting Point 32°C [7]
Boiling Point 333.3 °C at 760 mmHg [7]
Density 1.604 g/cm3 [7]
Flash Point 155.4 °C [7]
Refractive Index 1.612 [7]

pKa (Predicted) 6.25+0.10 [7]
LogP (Predicted) 2.06 [7]

Spectroscopic Profile

While detailed spectra are lot-specific, the expected spectroscopic signatures are well-defined
by the molecule's structure.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different proton environments. The aromatic region will display complex multiplets for the
four protons on the disubstituted benzene ring. A characteristic singlet for the two benzylic
protons (Ar-CHz-N) will appear downfield. The eight protons of the morpholine ring will
typically present as two distinct multiplets, often appearing as apparent triplets,
corresponding to the four protons adjacent to the nitrogen (N-CHz) and the four protons
adjacent to the oxygen (O-CH-2).[9][10][11]

e 13C NMR: The carbon NMR spectrum will show signals for the 11 carbon atoms. This
includes four distinct signals for the aromatic carbons (two CH and two quaternary, one of
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which is C-l), one benzylic carbon, and two carbons for the morpholine ring (C-N and C-O).

e Mass Spectrometry (MS): The exact mass is 303.012009 g/mol .[8] The mass spectrum will
show a prominent molecular ion peak [M]* at m/z 303, with characteristic isotopic patterns.

e Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both
aromatic and aliphatic protons, C-N stretching, C-O-C ether stretching, and aromatic C=C
bending vibrations.[8]

Synthesis and Methodology

The most direct and common synthesis of 4-(3-lodobenzyl)morpholine involves the
nucleophilic substitution of a 3-iodobenzyl halide with morpholine. This reaction is a standard
N-alkylation of a secondary amine.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of 4-(3-lodobenzyl)morpholine.

Detailed Experimental Protocol

This protocol describes a representative synthesis based on established methods for similar
compounds.[12]

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (EtsN) or
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potassium carbonate (K2COs) (1.5 equivalents) in a suitable aprotic solvent like acetonitrile
(ACN) or dichloromethane (DCM).

e Reaction Initiation: To the stirred solution, add 3-iodobenzyl bromide (1.0 equivalent)
dropwise at room temperature. The choice of a bromide over a chloride is causal; the C-Br
bond is more labile, leading to a faster reaction rate. The base is critical to neutralize the
hydrohalic acid (HBr) byproduct, preventing the protonation of morpholine which would
render it non-nucleophilic.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the
consumption of the starting benzyl bromide. Gentle heating may be applied if the reaction is
sluggish.

e Workup and Extraction: Upon completion, quench the reaction with water. If DCM was used
as the solvent, separate the organic layer. If ACN was used, remove it under reduced
pressure and then partition the residue between water and an organic solvent like ethyl
acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous
sodium sulfate (Na2S0a).

« Purification: Filter off the drying agent and concentrate the organic solution using a rotary
evaporator to yield the crude product. Purify the residue via column chromatography on silica
gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-(3-
lodobenzyl)morpholine as a pure solid.[12]

Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 4-(3-lodobenzyl)morpholine stems from the reactivity of its iodo-
substituted phenyl ring. This functional group is an excellent substrate for a variety of powerful
carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reaction Pathways

The aryl iodide moiety is a premier coupling partner in numerous transition-metal-catalyzed
reactions, including:
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e Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium
catalyst to form a biaryl system.

e Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to
introduce an alkynyl substituent.

o Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

e Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N
bond.

 Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.

These reactions allow for the systematic and modular elaboration of the core structure, making
it an ideal scaffold for building libraries of diverse compounds for structure-activity relationship
(SAR) studies.[4][13]

Reactivity Diagram
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Caption: Key cross-coupling reactions involving 4-(3-lodobenzyl)morpholine.

Role as a Pharmacophore
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The morpholine ring is not merely a passive solubilizing group; it is a well-established
pharmacophore found in numerous approved drugs, including the antibiotic Linezolid and the
anticancer agent Gefitinib.[14] Its presence can facilitate crucial hydrogen bond interactions
with biological targets and improve metabolic profiles by blocking sites of oxidative metabolism.
[3][5] The combination of this proven heterocyclic motif with the synthetic flexibility of the
iodobenzyl group makes 4-(3-lodobenzyl)morpholine a highly attractive starting point for
developing novel therapeutic agents across various disease areas, including oncology,
inflammation, and infectious diseases.[3][15]

Conclusion

4-(3-lodobenzyl)morpholine is a strategically designed chemical intermediate of significant
value to researchers in drug development and organic synthesis. Its well-defined
physicochemical properties, straightforward synthesis, and, most importantly, its dual-
functionality as both a privileged pharmacophore and a versatile synthetic platform, underscore
its importance. The ability to leverage the robust chemistry of the aryl iodide allows for the
creation of diverse and complex molecules, enabling the systematic exploration of chemical
space in the pursuit of novel and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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